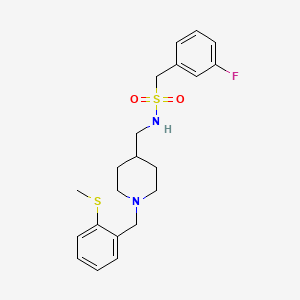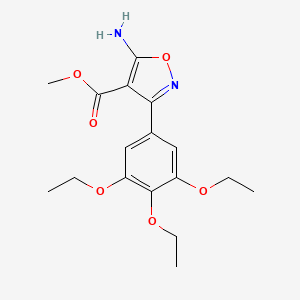
Methyl 5-amino-3-(3,4,5-triethoxyphenyl)isoxazole-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 5-amino-3-(3,4,5-triethoxyphenyl)isoxazole-4-carboxylate is a complex organic compound characterized by its unique structure, which includes an isoxazole ring, a triethoxyphenyl group, and a carboxylate ester group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-amino-3-(3,4,5-triethoxyphenyl)isoxazole-4-carboxylate typically involves multiple steps, starting with the preparation of the isoxazole ring. One common approach is the cyclization of hydroxylamine with a suitable diketone precursor under acidic conditions. The resulting isoxazole intermediate is then functionalized with the triethoxyphenyl group through a nucleophilic substitution reaction. Finally, the carboxylate ester group is introduced via esterification.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and high-throughput screening can be employed to optimize reaction conditions and improve yield.
化学反応の分析
Types of Reactions: Methyl 5-amino-3-(3,4,5-triethoxyphenyl)isoxazole-4-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of corresponding oxo-compounds or carboxylic acids.
Reduction: Production of amines or alcohols.
Substitution: Introduction of various functional groups, leading to derivatives with altered properties.
科学的研究の応用
Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules
Biology: The biological applications of Methyl 5-amino-3-(3,4,5-triethoxyphenyl)isoxazole-4-carboxylate are vast. It has been studied for its potential anti-cancer properties, as the triethoxyphenyl group is known to exhibit cytotoxic effects against cancer cells.
Medicine: In the medical field, this compound is being explored for its therapeutic potential. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and inflammation.
Industry: Industrially, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its unique properties make it suitable for various applications, including as a precursor for more complex chemical entities.
作用機序
The mechanism by which Methyl 5-amino-3-(3,4,5-triethoxyphenyl)isoxazole-4-carboxylate exerts its effects involves its interaction with specific molecular targets. The triethoxyphenyl group is believed to play a crucial role in its biological activity, potentially binding to cellular receptors or enzymes and modulating their activity. The exact molecular pathways involved are still under investigation, but research suggests that it may affect signaling pathways related to cell proliferation and apoptosis.
類似化合物との比較
Methyl 5-amino-3-(4-methoxyphenyl)isoxazole-4-carboxylate: Similar structure but with a methoxy group instead of triethoxyphenyl.
Methyl 5-amino-3-(3,4,5-trimethoxyphenyl)isoxazole-4-carboxylate: Similar structure but with trimethoxyphenyl group.
Methyl 5-amino-3-(3,4,5-trihydroxyphenyl)isoxazole-4-carboxylate: Similar structure but with hydroxyl groups instead of ethoxy groups.
Uniqueness: Methyl 5-amino-3-(3,4,5-triethoxyphenyl)isoxazole-4-carboxylate stands out due to its triethoxyphenyl group, which imparts unique chemical and biological properties compared to its counterparts. This group enhances the compound's solubility, stability, and reactivity, making it more suitable for certain applications.
特性
IUPAC Name |
methyl 5-amino-3-(3,4,5-triethoxyphenyl)-1,2-oxazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O6/c1-5-22-11-8-10(9-12(23-6-2)15(11)24-7-3)14-13(17(20)21-4)16(18)25-19-14/h8-9H,5-7,18H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZQDLVURIRAXAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C2=NOC(=C2C(=O)OC)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-tert-butyl-4-{[(6-chloroquinazolin-4-yl)amino]methyl}piperidine-1-carboxamide](/img/structure/B2965868.png)
![(Z)-3-[1-(tert-butoxycarbonyl)-2,3-dihydro-1H-indol-7-yl]-2-propenoic acid](/img/structure/B2965871.png)
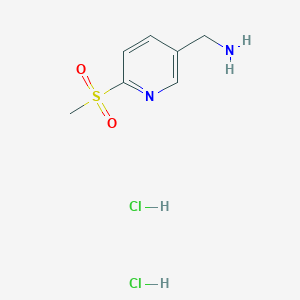
![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2965875.png)

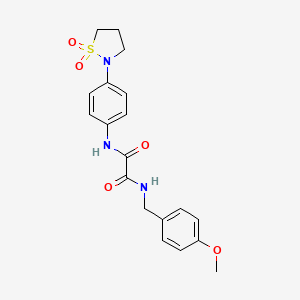
![2-[(2,5-Dimethylpyrazole-3-carbonyl)amino]acetic acid;hydrochloride](/img/structure/B2965879.png)
![N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-2,3-dihydro-1-benzofuran-5-sulfonamide](/img/structure/B2965880.png)
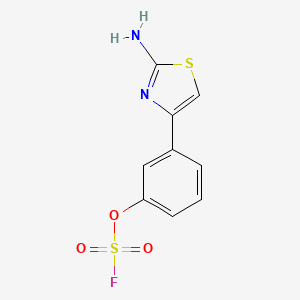
![2-hydroxy-N-[(2-methylphenyl)methyl]ethane-1-sulfonamide](/img/structure/B2965885.png)
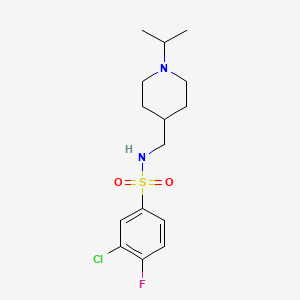
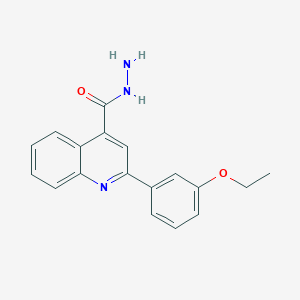
![5-((4-Benzylpiperazin-1-yl)(p-tolyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2965888.png)
